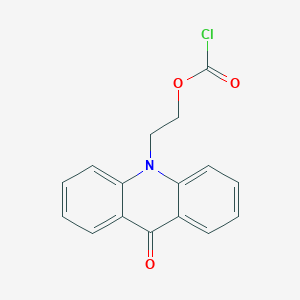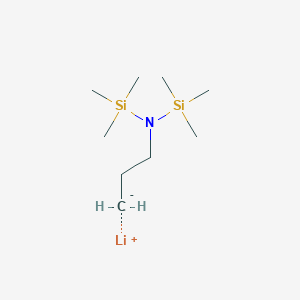
lithium;N,N-bis(trimethylsilyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Lithium bis(trimethylsilyl)amide can be synthesized by the deprotonation of bis(trimethylsilyl)amine with n-butyllithium . The reaction can be performed in situ and the compound can be purified by sublimation or distillation . Industrial production methods involve the use of large-scale reactors and controlled environments to ensure high purity and yield .
Analyse Des Réactions Chimiques
Lithium bis(trimethylsilyl)amide undergoes various types of reactions, including:
Deprotonation Reactions: It is widely used in organic synthesis for deprotonation reactions and base-catalyzed reactions.
Formation of Organolithium Compounds: It can form various organolithium compounds, including acetylides and lithium enolates.
Coupling Reactions: It is used in carbon-carbon bond forming reactions such as the Fráter–Seebach alkylation and mixed Claisen condensations.
Common reagents and conditions used in these reactions include aprotic solvents like tetrahydrofuran (THF), hexane, and toluene . Major products formed from these reactions include enolates, dienes, and other organolithium compounds .
Applications De Recherche Scientifique
Lithium bis(trimethylsilyl)amide has a wide range of scientific research applications:
Biology: It is used in the synthesis of biologically active compounds and in the study of enzyme mechanisms.
Medicine: It is used in the synthesis of pharmaceuticals and in the development of new drug candidates.
Industry: It is used in the production of polymers, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism by which lithium bis(trimethylsilyl)amide exerts its effects involves its strong basicity and non-nucleophilic nature . It acts as a base to deprotonate various substrates, facilitating the formation of enolates, dienes, and other reactive intermediates . The molecular targets and pathways involved include the deprotonation of acidic protons and the stabilization of reactive intermediates .
Comparaison Avec Des Composés Similaires
Lithium bis(trimethylsilyl)amide is unique in its strong non-nucleophilic basicity and its ability to form stable organolithium compounds . Similar compounds include:
Sodium bis(trimethylsilyl)amide: Similar in structure and reactivity but with sodium instead of lithium.
Potassium bis(trimethylsilyl)amide: Similar in structure and reactivity but with potassium instead of lithium.
These similar compounds share the same basicity and non-nucleophilic nature but differ in their reactivity and solubility due to the different alkali metals involved .
Propriétés
Numéro CAS |
289719-98-8 |
|---|---|
Formule moléculaire |
C9H24LiNSi2 |
Poids moléculaire |
209.4 g/mol |
Nom IUPAC |
lithium;N,N-bis(trimethylsilyl)propan-1-amine |
InChI |
InChI=1S/C9H24NSi2.Li/c1-8-9-10(11(2,3)4)12(5,6)7;/h1,8-9H2,2-7H3;/q-1;+1 |
Clé InChI |
MJMJEGXKUQAIQI-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C[Si](C)(C)N(CC[CH2-])[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde](/img/structure/B12574043.png)
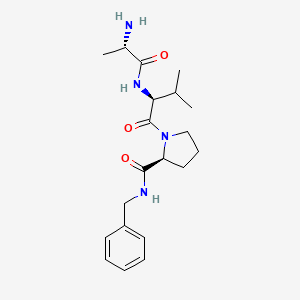
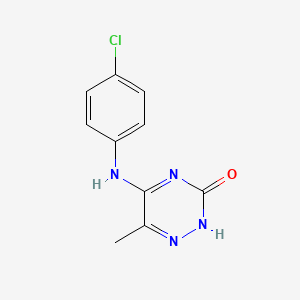
![5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine](/img/structure/B12574055.png)
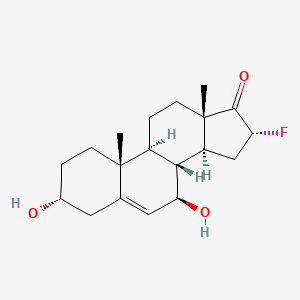
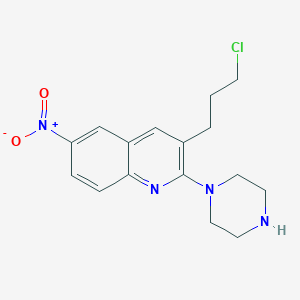

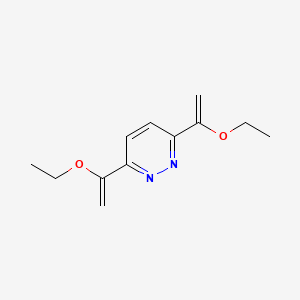
![Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12574082.png)

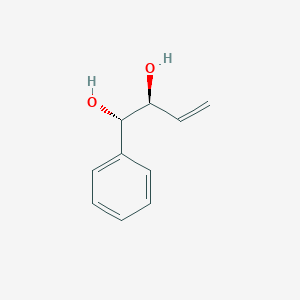
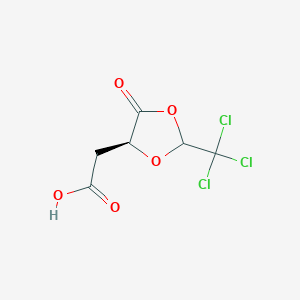
![N-[4-(2-Methyl-2-propanyl)-1,3-thiazol-2-yl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12574105.png)
